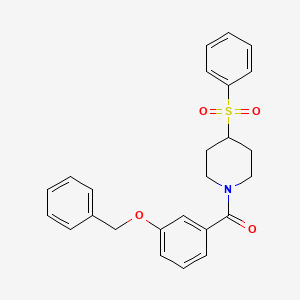

(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4S/c27-25(21-10-7-11-22(18-21)30-19-20-8-3-1-4-9-20)26-16-14-24(15-17-26)31(28,29)23-12-5-2-6-13-23/h1-13,18,24H,14-17,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGSIBLPXUMKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine Derivatives

The 4-(phenylsulfonyl)piperidine moiety is synthesized via electrophilic sulfonylation of piperidin-4-one. Piperidin-4-one undergoes sulfonation using phenylsulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds via nucleophilic attack of the sulfonyl chloride on the enolate form of the ketone, followed by oxidation to stabilize the sulfonyl group.

Typical Procedure :

Piperidin-4-one (10 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Phenylsulfonyl chloride (12 mmol) is added dropwise at 0°C, followed by TEA (15 mmol). The mixture is stirred at room temperature for 12 h, washed with water, and purified via column chromatography (hexane:ethyl acetate = 3:1) to yield 4-(phenylsulfonyl)piperidine (78% yield).

Alternative Route via Tosylhydrazone Intermediate

A modified approach involves the formation of a tosylhydrazone intermediate from piperidin-4-one. Reaction with p-toluenesulfonylhydrazide in methanol produces the hydrazone, which is subsequently treated with sulfur and potassium persulfate in dimethylacetamide (DMAC) to install the sulfonyl group.

Key Conditions :

- Temperature : 100°C under air.

- Catalyst : Tetrabutylammonium iodide (TBAI).

- Yield : 58–75% after purification by preparative TLC.

Synthesis of 3-(Benzyloxy)benzoyl Chloride

Protection of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid is protected as its benzyl ether using benzyl chloride in the presence of potassium carbonate. The reaction is conducted in dimethylformamide (DMF) at 80°C for 6 h, yielding 3-(benzyloxy)benzoic acid (92% yield).

Conversion to Acyl Chloride

The protected acid is treated with thionyl chloride (SOCl₂) in anhydrous DCM at 0°C. Excess SOCl₂ is removed under reduced pressure, and the resultant 3-(benzyloxy)benzoyl chloride is used directly in subsequent reactions.

Coupling Strategies for Methanone Formation

Nucleophilic Acyl Substitution

The ketone linkage is formed via reaction of 3-(benzyloxy)benzoyl chloride with 4-(phenylsulfonyl)piperidine. In anhydrous DCM, the acyl chloride reacts with the piperidine derivative in the presence of TEA (2 equiv) at room temperature for 4 h. The product is isolated via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding 65% of the title compound.

Mechanistic Insight :

The secondary amine of 4-(phenylsulfonyl)piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. TEA neutralizes HCl, driving the reaction to completion.

Metal-Mediated Coupling

An alternative method employs a palladium-catalyzed coupling between 3-(benzyloxy)phenylboronic acid and 4-(phenylsulfonyl)piperidine-1-carbonyl chloride. Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and sodium carbonate in toluene/water (3:1), the reaction proceeds at 80°C for 12 h, achieving a 60% yield.

Optimization and Challenges

Solvent and Temperature Effects

Purification Techniques

- Chromatography : Silica gel chromatography with gradient elution (hexane to ethyl acetate) effectively separates the methanone from unreacted starting materials.

- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : m/z 463.2 [M+H]⁺, consistent with the molecular formula C₂₇H₂₅NO₄S.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Benzaldehyde derivative.

Reduction: Phenylthiol derivative.

Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Therapeutic Potential

1. Inhibition of Enzymes Related to Neurological Disorders

Research indicates that compounds with similar structures to (3-(benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone may exhibit significant inhibitory activity against enzymes such as monoamine oxidase (MAO). For example, a study on related benzothiazole derivatives demonstrated potent MAO-B inhibitory activity, suggesting that modifications of the piperidine structure can enhance neuroprotective effects against diseases like Parkinson's disease .

2. Treatment of Metabolic Disorders

The compound's structural characteristics align with those found in other therapeutic agents targeting metabolic syndromes, including type 2 diabetes and obesity. Compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 are particularly relevant, as they can ameliorate conditions associated with metabolic syndrome . The potential for this compound to serve as a scaffold for developing such inhibitors is promising.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the phenylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzophenone and piperidine derivatives. Below is a detailed comparison of its key features against analogs reported in the literature:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Sulfonyl vs. Alkyl Linkers: The target compound’s phenylsulfonyl group on piperidine distinguishes it from analogs like Compound 7 (), which uses a hexyloxy linker without sulfonyl groups. Sulfonyl groups enhance electron-withdrawing properties and may improve binding to sulfhydryl-containing enzyme active sites . Compound 4jb () employs a phenylsulfonyl group on an imidazole ring, demonstrating higher tubulin inhibition (IC50 ~2 µM) compared to non-sulfonyl analogs .

Substituent Positioning: The 3-benzyloxy substituent on the phenyl ring in the target compound contrasts with the 4-substituted benzophenones in (Compounds 7–11). Meta-substitution may alter steric interactions in receptor binding, as seen in H3 receptor ligands where substituent position affects affinity .

Biological Activity Trends: Piperidine derivatives with bulky sulfonyl groups (e.g., Compound 4jb) often show improved enzyme inhibition due to enhanced hydrophobic interactions . Chlorophenyl/fluorophenyl analogs (, Compounds 10–11) exhibit moderate cholinesterase inhibition (IC50 ~1–10 µM), suggesting that electron-withdrawing groups on the benzophenone core enhance activity .

Synthetic Challenges: Yields for piperidine-linked benzophenones () range from 22–41%, indicating challenges in alkylation or sulfonylation steps. The target compound may require optimized conditions to improve yield .

Physicochemical and Pharmacokinetic Considerations

- Solubility : Sulfonyl groups may reduce aqueous solubility, necessitating formulation adjustments (e.g., salt formation, as in ’s oxalate salts) .

Biological Activity

The compound (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone , also known by its chemical formula , has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on monoamine oxidase (MAO) , particularly MAO-B, which plays a crucial role in the metabolism of neurotransmitters.

1.1 Inhibition of Monoamine Oxidase

Research indicates that derivatives related to this compound exhibit potent and selective inhibition of MAO-B. For instance, a related compound demonstrated an IC50 value as low as 1.4 nM , indicating high potency in inhibiting MAO-B without affecting MAO-A at significantly higher doses . This selectivity is critical for developing treatments for neurodegenerative diseases such as Parkinson's disease, where MAO-B inhibition can enhance dopaminergic activity.

2. Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

3. Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its analogs:

3.1 Neuroprotective Effects

In vivo studies have shown that compounds with similar structures can provide neuroprotective effects against oxidative stress, which is a contributing factor in neurodegenerative diseases. For example, a study demonstrated that certain benzyloxy derivatives could significantly reduce neuronal cell death in models of oxidative damage .

3.2 Anticancer Potential

Research has indicated that the compound may possess anticancer properties by inhibiting tubulin polymerization, which is essential for cancer cell division. In vitro tests revealed that certain derivatives exhibited strong inhibition against various cancer cell lines, suggesting potential applications in oncology .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has been pivotal in understanding how modifications to the core structure influence biological activity:

Q & A

Q. What are the optimal synthetic strategies for achieving high yields of (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone?

Methodological Answer: The compound can be synthesized via coupling reactions between benzoylpiperidine intermediates and substituted benzoic acids. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., CHCl₃/MeOH or n-hexane/EtOAc) to improve solubility and reaction efficiency .

- Catalysts : Employ coupling agents like HATU or DCC for amide bond formation, as seen in similar benzoylpiperidine derivatives .

- Purification : Column chromatography with gradient elution (e.g., n-hexane/EtOAc 5:5) yields pure products (reported yields: 59–84%) .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Analyze ¹H and ¹³C chemical shifts to confirm benzyloxy, phenylsulfonyl, and piperidine moieties. For example, aromatic protons in the benzyloxy group typically resonate at δ 6.8–7.5 ppm .

- HPLC : Assess purity (>95% peak area at 254 nm) and retention time consistency (e.g., 11.5–13.0 minutes) .

- Elemental analysis : Compare calculated vs. experimental C/H/N percentages to detect impurities (e.g., discrepancies <0.4% indicate acceptable purity) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the sulfonyl group’s hydrogen-bonding potential and the benzyloxy group’s hydrophobic interactions .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups) with bioactivity data from analogs, such as IC₅₀ values in enzyme inhibition assays .

Q. What strategies resolve contradictions between spectroscopic data and bioactivity results?

Methodological Answer:

- Replicate synthesis : Confirm structural consistency using 2D NMR (e.g., HSQC, HMBC) to rule out regioisomers or stereochemical variations .

- Biological assay optimization : Test compound stability under assay conditions (pH, temperature) to ensure activity correlates with intact structure .

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with bioactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

- Substituent variation : Replace the benzyloxy group with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups to modulate target binding .

- Piperidine modification : Introduce fluorinated or sulfonamide substituents to improve metabolic stability, as seen in analogs with 78% yield and enhanced pharmacokinetics .

- Biological testing : Prioritize derivatives showing >50% inhibition in preliminary assays for full dose-response analysis .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing bioactivity data from high-throughput screens?

Methodological Answer:

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Include error bars from triplicate experiments .

- Cluster analysis : Group compounds by structural similarity and bioactivity profiles to identify promising candidates .

Q. How should researchers address low reproducibility in synthetic yields?

Methodological Answer:

- Parameter optimization : Systematically vary temperature, solvent ratios, and reaction time using Design of Experiments (DoE) software .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.